Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride
Physicochemical Profiling and Synthetic Utility of (S)-2-Amino-2-(p-tolyl)acetic Acid Hydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural characterization, physicochemical dynamics, and application workflows.
Executive Summary
(S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride (also known as L-4-Methylphenylglycine hydrochloride) is a highly specialized chiral non-natural amino acid derivative. Characterized by its amphoteric backbone and lipophilic p-tolyl side chain, this compound serves as a critical synthetic intermediate in modern medicinal chemistry. It is prominently utilized in the design of phenylalanine ammonia-lyase (PAL) inhibitors [1] and the synthesis of 1,3,4-thiadiazole derivatives, which are potent inhibitors of glutaminase (GLS1) exhibiting significant anti-cancer activity [2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical implications, and field-proven protocols for its handling and synthetic application.
Structural & Physicochemical Profiling
Molecular Identity and Data Presentation
The physicochemical behavior of (S)-2-Amino-2-(p-tolyl)acetic acid is heavily influenced by its salt form. The hydrochloride salt is the preferred form for commercial and synthetic applications due to its enhanced stability and solubility profile.
Table 1: Key Physicochemical Properties
| Property | Description / Value |
| Chemical Name | (S)-2-Amino-2-(p-tolyl)acetic acid hydrochloride |
| Synonyms | S-4-Methylphenylglycine HCl; (S)-α-Amino-4-methylbenzeneacetic acid HCl |
| CAS Number | 1204705-08-7 (HCl Salt) [5]; 119615-71-3 (Free Base) [3] |
| Molecular Formula | C₉H₁₂ClNO₂ (HCl Salt) |
| Molecular Weight | 201.65 g/mol (HCl Salt) [5]; 165.19 g/mol (Free Base) [4] |
| Stereochemistry | (S)-configuration at the α-carbon (Cahn-Ingold-Prelog rules) [3] |
| Appearance | White to off-white solid [2, 4] |
| Solubility | Soluble in polar solvents (Methanol, DMSO, Water); Sparingly soluble in Acetonitrile[1, 4] |
Stereochemistry & Conformational Dynamics
The molecule possesses a single chiral center at the alpha-carbon. According to Cahn-Ingold-Prelog priority rules, the carboxyl group takes precedence over the amino group, defining the absolute (S)-configuration [3]. The presence of the bulky p-tolyl (4-methylphenyl) substituent introduces significant steric hindrance. This steric bulk restricts rotation around the C-N bond connecting the aromatic ring to the amino acid backbone, forcing the molecule into stable conformations that minimize repulsion between the aromatic ring and the carboxylate moiety [3].
Causality in Salt Selection: The free base form of phenylglycine derivatives is prone to intermolecular auto-condensation, leading to the formation of diketopiperazines. By utilizing the hydrochloride salt , the alpha-amino group is fully protonated ( −NH3+ ). This protonation eliminates the nucleophilicity of the nitrogen, effectively halting auto-condensation and preserving the enantiomeric integrity of the (S)-isomer during long-term storage.
Chemical Reactivity & Synthetic Utility
The primary value of (S)-2-Amino-2-(p-tolyl)acetic acid lies in its role as a chiral building block. The electron-donating methyl group on the para-position of the phenyl ring increases the electron density of the aromatic system, slightly altering the pKa of the adjacent functional groups compared to unsubstituted phenylglycine.
In oncology drug development, this intermediate is crucial for optimizing azide skeletons and synthesizing 1,3,4-thiadiazole compounds. These compounds act as targeted inhibitors of Glutaminase (GLS1), an enzyme that cancer cells rely on for glutamine metabolism (tumor starvation strategy) [2].
Pathway: Synthesis of 1,3,4-thiadiazole from the intermediate and its GLS1 inhibitory mechanism.
Experimental Protocols
To ensure scientific integrity, the following protocols detail both the analytical validation of the compound and its application in synthesis.
Protocol 1: Analytical Validation of Enantiomeric Purity (Chiral HPLC)
Self-Validating System: This protocol mandates the use of a racemic standard (CAS 21911-69-3) [3] prior to sample analysis to prove the column's resolving power.
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Sample Preparation: Dissolve 1 mg of (S)-2-Amino-2-(p-tolyl)acetic acid HCl in 1 mL of HPLC-grade Methanol.
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System Suitability (The Validation Step): Inject a 1 mg/mL solution of the racemic mixture. Ensure baseline resolution (Rs > 1.5) between the (R) and (S) peaks.
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Column Selection: Use an immobilized polysaccharide-based chiral column (e.g., Daicel Chiralpak IG, 4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).
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Causality Note: TFA is strictly required in the mobile phase. Because the analyte contains a carboxylic acid, the acidic modifier suppresses ionization, keeping the molecule in a neutral state. This prevents peak tailing and ensures sharp, quantifiable peaks.
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Detection: UV absorbance at 210 nm and 254 nm.
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Analysis: Inject the (S)-enantiomer sample. Calculate the Enantiomeric Excess (ee%) based on the area under the curve (AUC).
Chiral HPLC workflow for validating the enantiomeric purity of the (S)-isomer.
Protocol 2: Amide Coupling for Thiadiazole Precursor Synthesis
When synthesizing 1,3,4-thiadiazole derivatives, the carboxylic acid of the intermediate must first be coupled to a thiosemicarbazide.
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Neutralization: Suspend 1.0 eq of (S)-2-Amino-2-(p-tolyl)acetic acid HCl in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ.
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Activation: Add 1.1 eq of HATU to the mixture at 0°C.
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Causality Note: HATU is chosen over standard EDC/NHS coupling because phenylglycine derivatives are notoriously prone to epimerization (racemization) at the alpha-carbon during activation. HATU provides rapid kinetics and forms a highly reactive HOAt ester, minimizing the time the chiral center spends in a vulnerable enolizable state.
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Coupling: Introduce 1.0 eq of the target thiosemicarbazide derivative. Stir at room temperature for 4 hours under an argon atmosphere.
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Workup: Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate, and purify via flash chromatography.
Handling, Storage, and Stability
To maintain chemical and stereochemical integrity, strict storage protocols must be adhered to:
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Temperature: Store the powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years) [2].
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Solvent Stability: If prepared as a stock solution (e.g., in DMSO), it is stable for 6 months at -80°C or 1 month at -20°C [2].
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Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) [5]. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to caking and accelerated degradation.
